molecular formula C9H19ClN2O2S B2853712 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride CAS No. 2138033-97-1

2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride

Cat. No.: B2853712
CAS No.: 2138033-97-1
M. Wt: 254.77
InChI Key: IKRZDSQCZSVLKV-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride is a heterocyclic compound featuring a seven-membered azepane ring fused to an isothiazolidine 1,1-dioxide moiety. The hydrochloride salt enhances its stability and solubility, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

2-(azepan-4-yl)-1,2-thiazolidine 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.ClH/c12-14(13)8-2-7-11(14)9-3-1-5-10-6-4-9;/h9-10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRZDSQCZSVLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCCS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The isothiazolidine dioxide group is then introduced through a series of reactions, including oxidation and subsequent hydrochloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality. Continuous flow chemistry and automated systems are often utilized to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have anti-inflammatory, antioxidant, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in ring size (azepane vs. piperidine) and substituent placement. Below is a detailed comparison based on the provided evidence:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Ring Size Purity/Availability
2-(Azepan-4-yl)isothiazolidine 1,1-dioxide HCl Not specified Not fully provided Not specified 7-membered Available via suppliers
2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide HCl 1286274-60-9 Not specified Not specified 6-membered 97% purity; inquire for bulk
2-(Piperidin-4-ylmethyl)isothiazolidine 1,1-dioxide HCl 1909319-77-2 C₉H₁₉ClN₂O₂S 254.78 6-membered Temporarily out of stock
2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide Not specified Not specified Not specified 6-membered Discontinued

Key Observations:

  • Substituent Effects : Derivatives with methyl or ethyl groups on the piperidine ring (e.g., 2-(Piperidin-4-ylmethyl)...) exhibit higher molecular weights and distinct solubility profiles .
  • Availability : Piperidine-based analogs are more widely cataloged but face discontinuation or stock issues , whereas the azepane variant remains accessible via specialized suppliers .

Biological Activity

2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thiazolidine ring structure, which is known for its versatility in biological applications. The presence of the azepane moiety enhances its interaction with biological targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with isothiazolidine structures exhibit significant antimicrobial properties. For instance, thiazolidin-4-ones have been shown to possess broad-spectrum activity against various bacteria and fungi. The specific mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For example, certain thiazolidin-4-one compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. These compounds often induce apoptosis through pathways involving caspases and the modulation of key signaling proteins such as AKT and mTOR .

Antidiabetic Effects

Thiazolidinones are also recognized for their antidiabetic activities. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. This mechanism makes them potential candidates for managing type 2 diabetes mellitus .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, altering their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic processes, leading to therapeutic effects in conditions like cancer and diabetes.
  • Antioxidant Activity : Some derivatives show promise as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

Study on Anticancer Activity

A recent study investigated the effects of thiazolidinone derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values ranging from 1.27 to 1.50 μM. These compounds induced apoptosis without affecting normal breast cells, suggesting a selective anticancer effect .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of various thiazolidinone derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Thiazolidin-4-oneAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
PioglitazoneAntidiabeticPPARγ agonist
RosiglitazoneAntidiabeticPPARγ agonist

Q & A

Q. What are the primary synthetic routes for 2-(azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent protocols, including ring-closing metathesis (RCM) and one-pot click/aza-Michael reactions. For example, a core dihydroisothiazole 1,1-dioxide scaffold is synthesized via RCM, followed by sequential additions of amines and azides to generate triazole-containing derivatives . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: boron trifluoride etherate in dichloromethane at 0°C improves cyclization efficiency, while sodium borohydride in isopropanol facilitates selective reductions . Yields typically range from 60–85%, depending on steric and electronic effects of substituents.

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ring substituents and confirm azepane-isothiazolidine connectivity. For example, methylene protons adjacent to the sulfone group resonate at δ 3.5–4.0 ppm .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 263.08 for C9_9H17_{17}ClN2_2O2_2S) .

Q. What preliminary biological activities have been reported for this scaffold?

The isothiazolidine 1,1-dioxide core exhibits enzyme inhibitory activity, such as COX-2 and 5-LO dual inhibition in anti-inflammatory drug candidates (e.g., S-2474) . Derivatives also show potential as hepatitis B capsid inhibitors and cryptochrome modulators for diabetes research, likely via sulfone-mediated target binding .

Advanced Research Questions

Q. How can combinatorial libraries of this compound be generated for structure-activity relationship (SAR) studies?

Methodology :

  • Use one-pot multicomponent protocols combining click chemistry (CuAAC) and aza-Michael additions. For example, react an RCM-derived scaffold with diverse azides and amines to create a 180-member library .
  • Employ oligomeric alkyl carbodiimide (OACC) for esterification/ring-opening metathesis polymerization (ROMP) to diversify substituents .
  • Prioritize substituents with varied electronic profiles (e.g., electron-withdrawing groups enhance sulfone reactivity) .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

Example contradiction : Some studies report anti-diabetic activity via cryptochrome inhibition , while others highlight anti-inflammatory targets . Resolution strategies :

  • Conduct target engagement assays (e.g., SPR or thermal shift) to confirm binding specificity.
  • Use knockout cell lines (e.g., CRY1/2-null) to isolate mechanisms .
  • Compare pharmacokinetic profiles (e.g., plasma stability in in vivo models) to differentiate on-target vs. off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS applications?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~2.5 to <1.5, enhancing blood-brain barrier penetration .
  • Prodrug design : Mask the sulfone group as a tert-butyl ester to improve oral bioavailability .
  • Metabolic stability : Replace labile methylene groups with fluorinated analogs to resist cytochrome P450 oxidation .

Q. How does the azepane ring conformation influence target binding?

Computational docking (e.g., AutoDock Vina) reveals that the chair conformation of the azepane ring enhances binding to hydrophobic pockets in hepatitis B capsid proteins (ΔG = -9.2 kcal/mol). In contrast, boat conformations reduce affinity by 30% due to steric clashes . Validate with X-ray crystallography or NMR NOE experiments .

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